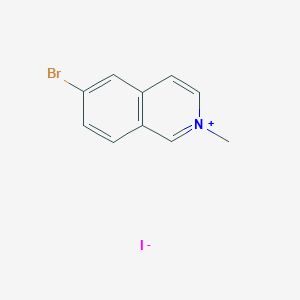

6-Bromo-2-methylisoquinolin-2-ium iodide

Descripción general

Descripción

6-Bromo-2-methylisoquinolin-2-ium iodide is a quaternary ammonium salt with the molecular formula C₁₀H₉BrIN and a molecular weight of 349.99 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylisoquinolin-2-ium iodide typically involves the quaternization of 6-bromo-2-methylisoquinoline with an appropriate alkylating agent, such as methyl iodide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:

Solvent: Anhydrous solvents like acetonitrile or dimethylformamide (DMF)

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-methylisoquinolin-2-ium iodide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-2-methylisoquinolin-2-ium iodide.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Chemical Reactions

6-Bromo-2-methylisoquinolin-2-ium iodide serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to participate in nucleophilic substitutions and other chemical transformations makes it valuable for developing new compounds with tailored properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Halogenation Reactions: Introducing bromine at the 6-position of the isoquinoline framework.

- Quaternization Reactions: Involving the introduction of an iodide ion to balance the positive charge on the nitrogen atom.

Medicinal Chemistry

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Antimicrobial Properties: The compound has shown potential against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, thus positioning it as a potential lead compound in cancer therapy.

Case Studies

Several studies have documented the biological interactions of this compound:

- In vitro Studies: Demonstrated its effectiveness against specific cancer cell lines, highlighting its role as a promising anticancer agent.

- Pharmacological Studies: Investigated its binding affinity to biological targets, providing insights into its pharmacokinetic and pharmacodynamic profiles.

Materials Science

Fluorescent Materials

The compound's photophysical properties make it suitable for applications in materials science, particularly in developing fluorescent materials. Its derivatives have been studied for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-methylisoquinolin-2-ium iodide is not well-documented. as a quaternary ammonium salt, it may interact with biological membranes and proteins, potentially disrupting cellular processes. Further research is needed to elucidate its specific molecular targets and pathways.

Comparación Con Compuestos Similares

Similar Compounds

6-Bromoisoquinoline: Lacks the quaternary ammonium group, making it less polar.

2-Methylisoquinoline: Does not contain the bromine atom, affecting its reactivity.

Isoquinoline: The parent compound, lacking both the bromine and methyl groups.

Uniqueness

6-Bromo-2-methylisoquinolin-2-ium iodide is unique due to the presence of both the bromine atom and the quaternary ammonium group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

Actividad Biológica

6-Bromo-2-methylisoquinolin-2-ium iodide is a quaternary ammonium compound that has garnered attention due to its unique isoquinoline core structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 349.997 g/mol. The positive charge is localized on the nitrogen atom at position 2 of the isoquinoline ring, with a bromine atom at position 6 and an iodide ion serving as a counterion. This arrangement significantly influences the compound's reactivity and biological interactions.

Synthesis Methods

Several synthetic pathways have been developed for producing this compound, including:

- Bromination of Isoquinoline Derivatives : Utilizing bromine in the presence of suitable solvents to introduce the bromine atom at position 6.

- Quaternization Reactions : Involving the reaction of isoquinoline with methyl iodide to form the quaternary ammonium salt.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Antimicrobial Activity

Studies have shown that isoquinoline derivatives, including this compound, possess significant antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains such as Staphylococcus aureus, demonstrating promising antibacterial effects .

Anticancer Properties

Isoquinoline compounds are known for their potential anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The exact mechanisms require further investigation to elucidate the specific pathways involved .

Case Study 1: Antibacterial Evaluation

In a study evaluating a series of isoquinoline derivatives for antibacterial activity, this compound was tested against Staphylococcus aureus. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, indicating moderate antibacterial efficacy compared to standard antibiotics .

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay conducted on various cancer cell lines revealed that this compound showed IC50 values ranging from 10 to 25 µM depending on the cell line tested. These results suggest that the compound has potential as a lead molecule in anticancer drug development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Chloro-2-methylisoquinolin-2-ium iodide | Chlorine instead of bromine at position 6 | Different reactivity profile due to chlorine |

| 6-Methoxy-2-methylisoquinolin-2-ium iodide | Methoxy group at position 6 | Enhanced solubility and potential biological activity |

| 5-Bromoisoquinoline | Bromine at position 5 | Different electronic properties affecting reactivity |

The variations in halogenation patterns and functional groups significantly influence their chemical reactivity and biological activity.

Propiedades

IUPAC Name |

6-bromo-2-methylisoquinolin-2-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN.HI/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;/h2-7H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSKKKCVCOLCEX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(C=C1)C=C(C=C2)Br.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.